molecular formula C8H9BrN2 B12630638 1-(2-Bromopyridin-3-YL)cyclopropanamine

1-(2-Bromopyridin-3-YL)cyclopropanamine

Cat. No.: B12630638
M. Wt: 213.07 g/mol
InChI Key: ARPCKXKAOQDNLA-UHFFFAOYSA-N
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Description

1-(2-Bromopyridin-3-YL)cyclopropanamine is a chemical compound with the molecular formula C8H9BrN2 and a molecular weight of 213.07 g/mol . This compound features a cyclopropane ring attached to a pyridine ring that is substituted with a bromine atom at the 2-position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Bromopyridin-3-YL)cyclopropanamine can be synthesized through various methods. One common approach involves the reaction of 2-bromopyridine with cyclopropanamine under specific conditions. The reaction typically requires a solvent such as toluene and a catalyst like iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromopyridin-3-YL)cyclopropanamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation to form different products depending on the oxidizing agents used.

    Reduction Reactions: Reduction of the compound can lead to the formation of amines and other derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are often used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Scientific Research Applications

1-(2-Bromopyridin-3-YL)cyclopropanamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Bromopyridin-3-YL)cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2-Bromopyridin-3-YL)cyclopropanamine can be compared with other similar compounds, such as:

    1-(5-Bromopyridin-3-YL)cyclopropanamine: Similar structure but with the bromine atom at a different position.

    1-(2-Chloropyridin-3-YL)cyclopropanamine: Similar structure but with a chlorine atom instead of bromine.

    1-(2-Fluoropyridin-3-YL)cyclopropanamine: Similar structure but with a fluorine atom instead of bromine.

These compounds share similar chemical properties but may exhibit different reactivity and biological activities due to the nature and position of the substituents.

Properties

Molecular Formula

C8H9BrN2

Molecular Weight

213.07 g/mol

IUPAC Name

1-(2-bromopyridin-3-yl)cyclopropan-1-amine

InChI

InChI=1S/C8H9BrN2/c9-7-6(2-1-5-11-7)8(10)3-4-8/h1-2,5H,3-4,10H2

InChI Key

ARPCKXKAOQDNLA-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=C(N=CC=C2)Br)N

Origin of Product

United States

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